![molecular formula C7H7BrFN B12958933 4-(Bromomethyl)-2-fluoro-5-methylpyridine](/img/structure/B12958933.png)
4-(Bromomethyl)-2-fluoro-5-methylpyridine
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Overview
Description
4-(Bromomethyl)-2-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-5-methylpyridine typically involves the bromination of 2-fluoro-5-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, forming 2-fluoro-5-methylpyridine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is 2-fluoro-5-methylpyridine.
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-5-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific electronic properties.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluoro-5-methylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzene
- 4-(Bromomethyl)phenol
Uniqueness
4-(Bromomethyl)-2-fluoro-5-methylpyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties and reactivity patterns compared to other halogenated pyridines. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Properties
Molecular Formula |
C7H7BrFN |
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Molecular Weight |
204.04 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
AAHTXTBUBSCORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CBr)F |
Origin of Product |
United States |
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